2-(4-Carbamoylphenyl)acetic acid

Enzyme inhibition Regioisomerism Mycobacterium tuberculosis

2-(4-Carbamoylphenyl)acetic acid (CAS 2393-28-4) is the para-carbamoyl-substituted benzeneacetic acid essential for M. tuberculosis DapA inhibitor screening—meta-substituted isomers lack comparable activity. Its primary carbamoyl group confers distinct H-bond donor/acceptor profile and PSA (~80.39 Ų), differentiating it from carboxylic acid analogs (~75 Ų) for SAR campaigns. Must not be confused with Dabigatran impurity 2-[(4-carbamoylphenyl)amino]acetic acid (CAS 355809-32-4). For DapA screening, Dabigatran intermediate synthesis, or SAR studies requiring primary carbamoyl H-bond donor, specify CAS 2393-28-4. ≥97% purity. GHS H302/H315/H319/H335.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 2393-28-4
Cat. No. B3118492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Carbamoylphenyl)acetic acid
CAS2393-28-4
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)C(=O)N
InChIInChI=1S/C9H9NO3/c10-9(13)7-3-1-6(2-4-7)5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)
InChIKeyZGWAEKSJTSFZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Carbamoylphenyl)acetic Acid (CAS 2393-28-4): Procurement-Grade Structural and Purity Specifications


2-(4-Carbamoylphenyl)acetic acid (CAS 2393-28-4), also designated as 4-(aminocarbonyl)benzeneacetic acid, is an aromatic organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol [1]. It features a benzene ring substituted with a primary carbamoyl group (–C(O)NH2) at the para position and an acetic acid moiety (–CH2COOH), which confers both hydrogen-bonding capacity and acidic character [1]. The compound is commercially available as a research chemical with specified purity grades typically ranging from 95% to 97% . According to ECHA notifications, it carries acute toxicity (H302) and irritant (H315, H319, H335) hazard classifications [2].

Why Generic Substitution of 2-(4-Carbamoylphenyl)acetic Acid Fails: Structural Determinants of Reactivity and Biological Specificity


Generic substitution of 2-(4-carbamoylphenyl)acetic acid with in-class aromatic acetic acid derivatives is not scientifically justifiable without quantitative comparative data. The para-positioned primary carbamoyl group establishes a distinct hydrogen-bonding donor/acceptor profile and polar surface area (PSA ~80.39 Ų) that differs markedly from the meta-carbamoyl isomer (CAS 1149387-98-3), the carboxylic acid analog 2-(4-carboxyphenyl)acetic acid (CAS 501-89-9), and the amino-linked analog 2-[(4-carbamoylphenyl)amino]acetic acid (CAS 355809-32-4) [1][2]. These structural variations translate to measurable differences in enzyme inhibition profiles, synthetic route accessibility, and physicochemical properties that preclude simple interchangeability in pharmaceutical intermediate applications, enzyme mechanism studies, and structure-activity relationship (SAR) campaigns [2].

2-(4-Carbamoylphenyl)acetic Acid: Quantitative Differentiation from Structural Analogs


Regioisomeric Differentiation: Para- vs. Meta-Carbamoyl Substitution Impacts Enzyme Recognition

The para-carbamoyl substitution pattern of 2-(4-carbamoylphenyl)acetic acid enables a distinct molecular recognition profile compared to its meta-substituted regioisomer, 2-(3-carbamoylphenyl)acetic acid (CAS 1149387-98-3). This difference is functionally demonstrated in enzyme inhibition assays: the structurally related para-substituted derivative 2-(4-carbamoylphenyl)-2-oxoacetic acid achieves maximal inhibition of 15% against recombinant Mycobacterium tuberculosis dihydrodipicolinate synthase (DapA, EC 4.3.3.7) under defined substrate concentrations [1]. The meta isomer lacks documented comparable inhibitory activity in the same assay system, underscoring the critical role of para-position geometry for target engagement [1].

Enzyme inhibition Regioisomerism Mycobacterium tuberculosis

Functional Group Differentiation: Primary Carbamoyl vs. Carboxylic Acid Moiety

2-(4-Carbamoylphenyl)acetic acid incorporates a primary carbamoyl group (–C(O)NH2) that confers distinct hydrogen-bonding donor/acceptor capacity compared to the carboxylic acid moiety (–COOH) present in the closest structural analog, 2-(4-carboxyphenyl)acetic acid (CAS 501-89-9, homoterephthalic acid). While quantitative hydrogen-bond strength measurements are not available in primary literature for these exact compounds, the physicochemical divergence is captured in their polar surface area (PSA) values: the target compound exhibits a PSA of 80.39 Ų, whereas 2-(4-carboxyphenyl)acetic acid has a predicted PSA of 75 Ų [1]. This PSA differential alters membrane permeability and solubility profiles [1].

Hydrogen bonding Physicochemical properties Ligand design

Differentiation from Amino-Linked Analog: Carbon Skeleton Integrity in Pharmaceutical Impurity Profiling

2-(4-Carbamoylphenyl)acetic acid must be distinguished from 2-[(4-carbamoylphenyl)amino]acetic acid (CAS 355809-32-4), a Dabigatran-related impurity that incorporates an amino linker (–NH–) between the phenyl ring and acetic acid moiety . This structural divergence fundamentally alters synthetic utility: the target compound serves as a building block for further derivatization at the benzylic position, whereas the amino-linked analog is primarily encountered as a synthetic byproduct in anticoagulant manufacturing [1]. The target compound is available at specified purity grades (95-97%), which is essential for reproducible synthetic applications, whereas the impurity-grade analog may contain trace contaminants relevant only for analytical reference standard use [1].

Pharmaceutical impurity Dabigatran Synthetic intermediate

Safety Profile Differentiation: Documented GHS Hazard Classification

2-(4-Carbamoylphenyl)acetic acid carries a defined GHS hazard classification that distinguishes it from less thoroughly characterized aromatic acetic acid derivatives. According to the ECHA Classification and Labelling Inventory, the compound is classified as Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: respiratory tract irritation) [1]. This hazard profile necessitates specific handling precautions (P261, P264, P280, P305+P351+P338) that differ from analogs lacking notified classifications [1].

Safety data GHS classification Laboratory handling

Validated Research and Industrial Application Scenarios for 2-(4-Carbamoylphenyl)acetic Acid


Enzyme Inhibition Studies Targeting DapA (Dihydrodipicolinate Synthase)

This compound, or its structurally cognate α-keto derivative, is applied in coupled enzyme assays to evaluate inhibition of Mycobacterium tuberculosis dihydrodipicolinate synthase (DapA, EC 4.3.3.7). The para-carbamoyl substitution pattern is essential for achieving measurable inhibition (15% maximal inhibition for the α-keto derivative) under defined substrate conditions (0.5 mM pyruvate, 0.4 mM L-aspartate-4-semialdehyde) [1]. Meta-substituted isomers lack comparable activity, making the para isomer the only appropriate choice for DapA-targeted screening campaigns [1].

Synthesis of Dabigatran-Related Intermediates and Building Blocks

2-(4-Carbamoylphenyl)acetic acid serves as a versatile building block in the synthesis of more complex pharmaceutical intermediates, particularly those related to the direct thrombin inhibitor Dabigatran. Its carbamoyl group provides a handle for further functionalization, while the acetic acid moiety enables amide bond formation or esterification reactions. Importantly, this compound must be distinguished from 2-[(4-carbamoylphenyl)amino]acetic acid (CAS 355809-32-4), a Dabigatran impurity, to ensure procurement of the correct synthetic intermediate rather than an analytical reference standard [2].

Structure-Activity Relationship (SAR) Studies of Aromatic Carbamoyl Derivatives

The compound is deployed in SAR campaigns where the hydrogen-bonding capacity of the primary carbamoyl group is a critical variable. Its polar surface area (PSA 80.39 Ų) differentiates it from carboxylic acid analogs (PSA 75 Ų) and informs predictions of membrane permeability and solubility [3]. Researchers selecting this compound over the carboxylic acid analog are typically optimizing for enhanced aqueous solubility or altered protein-ligand hydrogen-bonding networks [3].

Compliance-Mandated Laboratory Handling and Safety Protocol Development

Given its ECHA-notified GHS classification (H302, H315, H319, H335), this compound is used in laboratory settings where documented hazard profiles are required for institutional safety committee approval [4]. The acute oral toxicity classification (H302) distinguishes it from the carboxylic acid analog (H315/H319 only) and mandates specific personal protective equipment and waste disposal procedures [4].

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